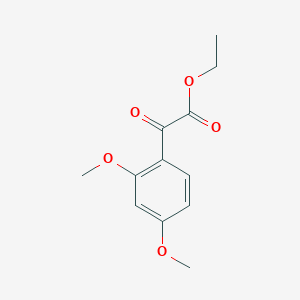
2,4-二甲氧基苯甲酰甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dimethoxybenzoylformate is an organic compound with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two methoxy groups attached to a benzene ring and an ester functional group.
科学研究应用
Ethyl 2,4-dimethoxybenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxalyl monochloride with 1,3-dimethoxybenzene in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out in dichloromethane at low temperatures (0°C) to ensure the stability of the intermediates and to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of ethyl 2,4-dimethoxybenzoylformate may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Ethyl 2,4-dimethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
作用机制
The mechanism of action of ethyl 2,4-dimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The methoxy groups on the benzene ring may also influence the compound’s reactivity and binding affinity to target molecules.
相似化合物的比较
Ethyl 2,4-dimethoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 2,4-dimethoxybenzoate: Similar structure but lacks the formate group.
Methyl 2,4-dimethoxybenzoylformate: Similar structure but with a methyl ester instead of an ethyl ester.
2,4-Dimethoxybenzaldehyde: Contains the same benzene ring with methoxy groups but has an aldehyde functional group instead of an ester.
The uniqueness of ethyl 2,4-dimethoxybenzoylformate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
属性
IUPAC Name |
ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOADUTYQMXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563179 |
Source


|
| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6592-19-4 |
Source


|
| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
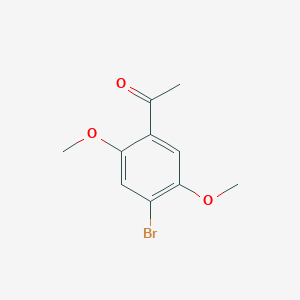
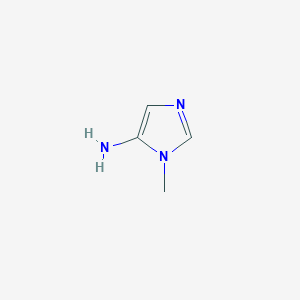


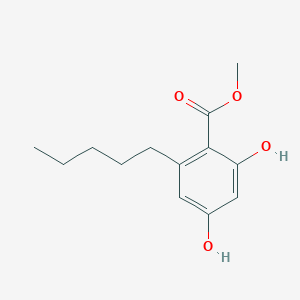
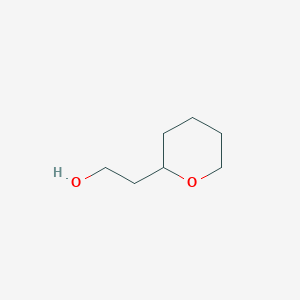

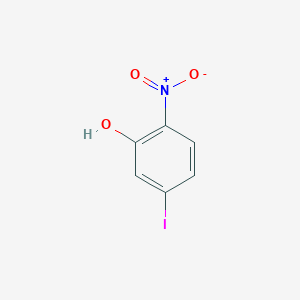
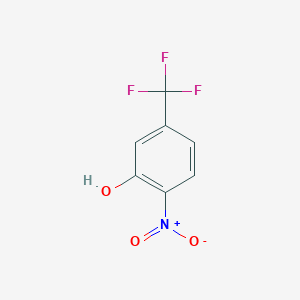
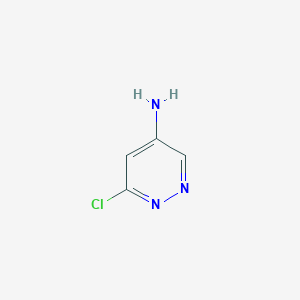

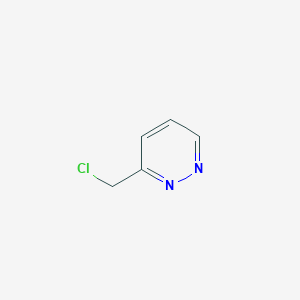
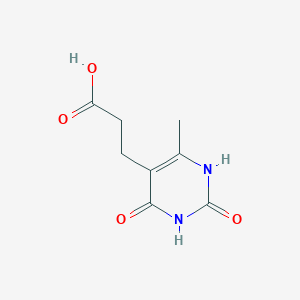
![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
